Cas no 1598069-33-0 (3-chloro-2-fluorophenyl chloroformate)

3-chloro-2-fluorophenyl chloroformate Chemical and Physical Properties
Names and Identifiers
-
- Carbonochloridic acid, 3-chloro-2-fluorophenyl ester
- 3-chloro-2-fluorophenyl chloroformate
-
- Inchi: 1S/C7H3Cl2FO2/c8-4-2-1-3-5(6(4)10)12-7(9)11/h1-3H
- InChI Key: SSAXMSNDUGHRBF-UHFFFAOYSA-N
- SMILES: C(Cl)(OC1=CC=CC(Cl)=C1F)=O
3-chloro-2-fluorophenyl chloroformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-286514-1.0g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Ambeed | A1087278-1g |
3-Chloro-2-fluorophenyl carbonochloridate |
1598069-33-0 | 95% | 1g |
$541.0 | 2024-08-03 | |
Enamine | EN300-286514-5g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 5g |
$2028.0 | 2023-09-06 | ||
Enamine | EN300-286514-2.5g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-286514-1g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 1g |
$699.0 | 2023-09-06 | ||
Enamine | EN300-286514-5.0g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-286514-0.05g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-286514-10.0g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-286514-10g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 10g |
$3007.0 | 2023-09-06 | ||
Enamine | EN300-286514-0.25g |
3-chloro-2-fluorophenyl chloroformate |
1598069-33-0 | 95.0% | 0.25g |
$642.0 | 2025-03-19 |
3-chloro-2-fluorophenyl chloroformate Related Literature
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on 3-chloro-2-fluorophenyl chloroformate
Professional Introduction to 3-chloro-2-fluorophenyl chloroformate (CAS No. 1598069-33-0)
3-chloro-2-fluorophenyl chloroformate, identified by the Chemical Abstracts Service Number (CAS No.) 1598069-33-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of chloroformates, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The presence of both chlorine and fluorine substituents in its aromatic ring structure imparts unique reactivity and makes it a valuable building block for further chemical modifications.
The chloroformate functional group is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, enabling the introduction of carboxylic acid derivatives into complex molecular frameworks. This property has been exploited in the development of novel drugs, where 3-chloro-2-fluorophenyl chloroformate serves as a precursor for the synthesis of peptidomimetics and other therapeutic agents. Recent advancements in medicinal chemistry have highlighted its role in designing inhibitors targeting enzymes involved in metabolic pathways, showcasing its versatility in drug discovery.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceuticals often leads to increased binding affinity and reduced susceptibility to enzymatic degradation. 3-chloro-2-fluorophenyl chloroformate exemplifies this trend, as it provides a ready-made scaffold for constructing fluorinated derivatives with potential therapeutic applications. Studies have demonstrated its efficacy in generating compounds that exhibit inhibitory activity against bacterial proteases, underscoring its importance in antimicrobial research.
The synthesis of 3-chloro-2-fluorophenyl chloroformate typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the chloroformate group requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve scalability. These innovations have not only enhanced the accessibility of the compound but also opened new avenues for its application in industrial-scale production.
One of the most compelling aspects of 3-chloro-2-fluorophenyl chloroformate is its role in fragment-based drug design. By leveraging its reactive nature, researchers can rapidly assemble libraries of diverse compounds for high-throughput screening. This approach has been successful in identifying lead candidates for diseases such as cancer and neurodegenerative disorders. The compound’s ability to undergo selective functionalization allows for the creation of structurally diverse molecules with tailored biological activities.
The pharmaceutical industry has also explored 3-chloro-2-fluorophenyl chloroformate as a key intermediate in the production of vaccines and immunomodulators. Its structural features make it an ideal candidate for generating conjugates that enhance immune responses. Furthermore, its compatibility with green chemistry principles has led to efforts in developing environmentally sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.
From an agrochemical perspective, derivatives of 3-chloro-2-fluorophenyl chloroformate have shown promise as herbicides and fungicides. The combination of chlorine and fluorine substituents enhances their bioactivity against target pathogens while maintaining low toxicity to non-target organisms. This dual functionality makes them attractive for developing next-generation crop protection agents that meet stringent regulatory standards.
Recent research has also delved into the computational modeling of 3-chloro-2-fluorophenyl chloroformate, using advanced algorithms to predict its interactions with biological targets. These studies have provided insights into how structural modifications can optimize potency and selectivity. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and reduce reliance on empirical screening methods.
The commercial availability of 3-chloro-2-fluorophenyl chloroformate has been facilitated by specialized chemical suppliers who adhere to stringent quality control measures. These vendors ensure that the compound meets exacting standards for purity and consistency, catering to the needs of both academic researchers and industrial chemists. As demand grows, collaborations between suppliers and end-users are fostering innovation in synthetic methodologies and applications.
In conclusion, 3-chloro-2-fluorophenyl chloroformate (CAS No. 1598069-33-0) represents a cornerstone compound in modern chemical synthesis, with far-reaching implications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it indispensable for designing novel bioactive molecules, while ongoing research continues to uncover new applications and refine synthetic strategies. As our understanding of molecular interactions deepens, this compound will undoubtedly remain at the forefront of scientific exploration.
1598069-33-0 (3-chloro-2-fluorophenyl chloroformate) Related Products
- 1006683-97-1(Urolithin M6)
- 22323-82-6((S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol)
- 1858224-25-5((((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid)
- 1361808-07-2(4-(Chloromethyl)-2-cyano-6-(trifluoromethoxy)pyridine)
- 2228494-62-8(2-(5-methylpyrazin-2-yl)butanedioic acid)
- 1011397-76-4(methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxyla te)
- 1203272-75-6(2-(2,4-dichlorophenoxy)-N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylacetamide)
- 2375267-75-5(2-Tert-butyl-5-nitroaniline hydrochloride)
- 1597053-05-8(2-(iodomethyl)-2-methoxy-3,3-dimethylbicyclo2.2.1heptane)
- 2092661-28-2(6-(bromomethyl)-4-(furan-3-yl)-1,3-dioxaindane)
